Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Overview
Description
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is an organic compound with a molecular formula of C10H9ClN2O2 . It is a heterocyclic compound that contains an imidazo ring and a pyridine ring. The compound is a yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazo ring fused with a pyridine ring . The InChI code for the compound is 1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 224.65 . The compound is slightly soluble in water and highly soluble in organic solvents.Scientific Research Applications
Synthesis and Characterization
- Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is utilized in the synthesis of various novel compounds, demonstrating diverse chemical properties and potential applications. For instance, its derivatives were synthesized and characterized using IR, NMR, and HRMS techniques, showcasing their fluorescence spectral characteristics (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Advanced Chemical Reactions
- This compound plays a significant role in complex chemical reactions, such as the synthesis of novel fluorophores through cascade reactions. The resulting pyrazolo[1,5-a]pyridines exhibit strong fluorescence, indicating potential applications in materials science and bioimaging (Yan, Guiyun, Ji, & Yanqing, 2018).
Development of Novel Heterocycles
- In the field of medicinal chemistry and drug design, this compound serves as a precursor for developing new heterocyclic compounds. These compounds, including pyrazolo[3,4-b]pyridines, are synthesized under various conditions, showcasing its versatility in contributing to the diversity of pharmaceutical compounds (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Catalysis and Green Chemistry
- The compound is also significant in catalysis and green chemistry. For example, it is involved in the Biginelli reaction, a multi-component chemical reaction used in green chemistry protocols, to create complex molecules efficiently and sustainably (Morigi, Locatelli, Rambaldi, Consorti, & Leoni, 2012).
Optical and Fluorescence Studies
- This compound derivatives have been explored for their optical properties, particularly in fluorescence studies. These studies contribute to understanding the photophysical properties of novel compounds, which can be crucial in the development of optical materials and sensors (Ge, Hao, Duan, & Wang, 2011).
Polymer Science and Coordination Chemistry
- The compound has applications in polymer science and coordination chemistry, where it is used to construct various dimensional complexes and coordination polymers. These applications highlight its role in creating new materials with potential use in nanotechnology and materials engineering (Yin, Li, Yan, & Yong, 2021).
Safety and Hazards
The safety information for Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (ECIPC) is a chemical compound used in scientific research They are often used as “drug prejudice” scaffolds due to their wide range of applications in medicinal chemistry .
Biochemical Pathways
. These reactions could potentially be part of the biochemical pathways affected by ECIPC.
Properties
IUPAC Name |
ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMJBGUAWJPRBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722939 | |
Record name | Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-54-5 | |
Record name | Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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